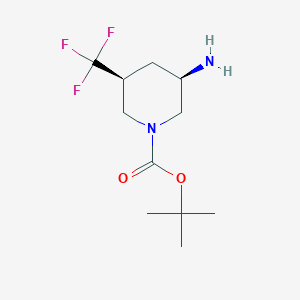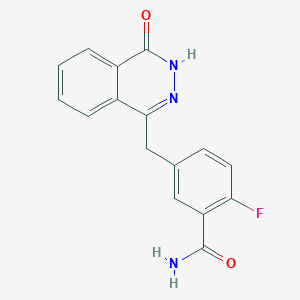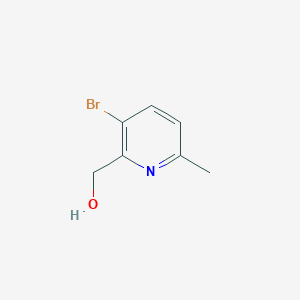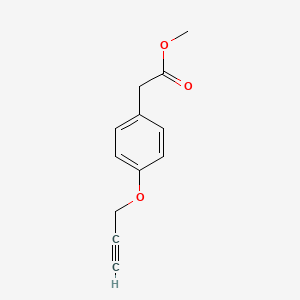
Methyl 4-(2-propyn-1-yloxy)-benzeneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “Methyl 4-(2-propyn-1-yloxy)-benzeneacetate” belong to a class of organic compounds known as alkynes . Alkynes are characterized by a carbon-carbon triple bond. The “propyn-1-yloxy” part of the name indicates the presence of a propyne (a three-carbon alkyne) group attached to an oxygen atom .
Molecular Structure Analysis
The molecular structure of a compound like “Methyl 4-(2-propyn-1-yloxy)-benzeneacetate” would likely include a benzene ring (indicated by “benzene” in the name), a methyl group (a carbon atom bonded to three hydrogen atoms), and a propyn-1-yloxy group .Chemical Reactions Analysis
Again, while specific reactions involving “Methyl 4-(2-propyn-1-yloxy)-benzeneacetate” are not available, similar compounds can undergo a variety of chemical reactions. For instance, alkynes can participate in addition reactions, where other atoms or molecules add across the triple bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “Methyl 4-(2-propyn-1-yloxy)-benzeneacetate” would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the types of intermolecular forces it can participate in .Mecanismo De Acción
Mode of Action
It’s known that this compound can undergo catalytic protodeboronation , a chemical reaction that involves the removal of a boron atom from an organic molecule. This reaction is often used in organic synthesis, suggesting that Methyl 4-(2-propyn-1-yloxy)-benzeneacetate might be used as a building block in the synthesis of more complex molecules .
Biochemical Pathways
The compound’s ability to undergo catalytic protodeboronation suggests that it might be involved in the synthesis of other organic compounds . This could potentially affect a variety of biochemical pathways, depending on the specific compounds that are synthesized.
Result of Action
Given its potential role as a building block in organic synthesis, it’s possible that this compound could contribute to the synthesis of a variety of other molecules, which could have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
methyl 2-(4-prop-2-ynoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-8-15-11-6-4-10(5-7-11)9-12(13)14-2/h1,4-7H,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYFEVJNPRAYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(prop-2-yn-1-yloxy)phenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

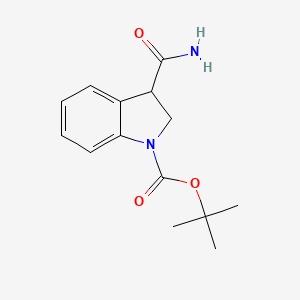
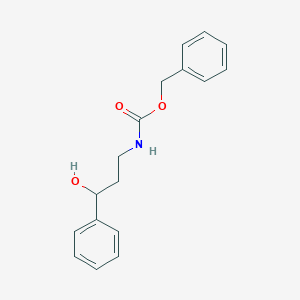
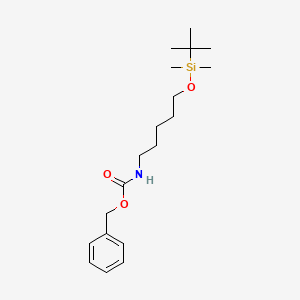
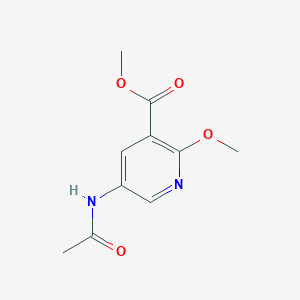
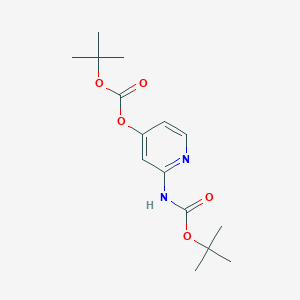
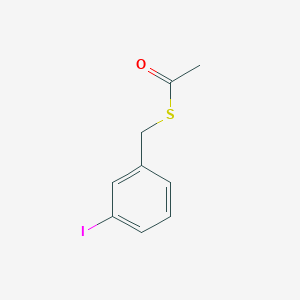
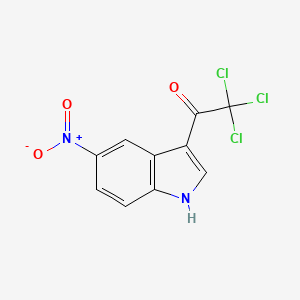
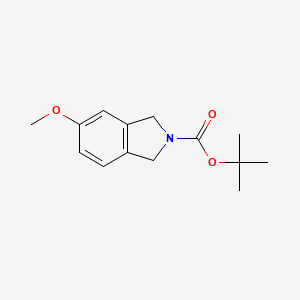
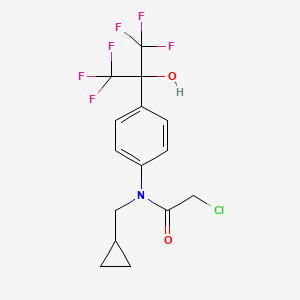
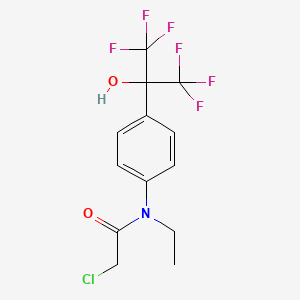
![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6314735.png)
